molecular formula C4H7F3S B3048473 4,4,4-Trifluorobutylmercaptan CAS No. 170655-60-4

4,4,4-Trifluorobutylmercaptan

Cat. No.: B3048473
CAS No.: 170655-60-4
M. Wt: 144.16 g/mol
InChI Key: WBIVIQOXZMOCPK-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutylmercaptan is a sulfur-containing organic compound with the molecular formula C4H7F3S and a molecular weight of 144.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutylmercaptan typically involves the reaction of 4,4,4-trifluorobutanol with thiolating agents under controlled conditions . One common method includes the use of ethyl trifluoroacetate and a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone, followed by reduction and hydrolysis to yield the desired mercaptan .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobutylmercaptan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert it back to its corresponding alcohol or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercaptan group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Typical reagents include alkyl halides and other electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted mercaptans depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluorobutylmercaptan has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its unique properties make it useful in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 4,4,4-Trifluorobutylmercaptan exerts its effects involves its interaction with various molecular targets. The mercaptan group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of certain enzymes and proteins. The trifluoromethyl group enhances its lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and other biomolecules.

Comparison with Similar Compounds

    4-Fluorobenzyl mercaptan: Similar in structure but with a benzyl group instead of a butyl group.

    4-Trifluoromethylbenzyl mercaptan: Contains a trifluoromethyl group attached to a benzyl mercaptan.

    4-tert-Butylbenzyl mercaptan: Features a tert-butyl group instead of a trifluoromethyl group.

Uniqueness: 4,4,4-Trifluorobutylmercaptan is unique due to its combination of a trifluoromethyl group and a mercaptan group on a butyl chain, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

4,4,4-trifluorobutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3S/c5-4(6,7)2-1-3-8/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIVIQOXZMOCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611683
Record name 4,4,4-Trifluorobutane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170655-60-4
Record name 4,4,4-Trifluorobutane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluorobutane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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